molecular formula C10H15NO B1617728 Racephedrine CAS No. 53214-57-6

Racephedrine

Cat. No.: B1617728
CAS No.: 53214-57-6
M. Wt: 165.23 g/mol
InChI Key: KWGRBVOPPLSCSI-UHFFFAOYSA-N
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Description

Racephedrine, also known as (±)-ephedrine, is a racemic mixture of the two enantiomers of ephedrine. It is a sympathomimetic amine commonly used in the treatment of asthma, nasal congestion, and hypotension. The compound has a chemical formula of C10H15NO and is known for its stimulant effects on the central nervous system .

Scientific Research Applications

Racephedrine has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Racephedrine can be synthesized through several methods. One common synthetic route involves the reduction of 1-phenyl-2-nitropropene using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the selective reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production of this compound often involves the extraction of ephedrine alkaloids from Ephedra plant species. The extraction process includes the use of non-toxic solvents to reduce the toxicity of the product and increase yield. The extracted ephedrine is then purified and crystallized to obtain this compound hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Racephedrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Racephedrine exerts its effects by indirectly stimulating the adrenergic receptor system. It increases the activity of norepinephrine at the postsynaptic α and β receptors. This leads to increased heart rate, bronchodilation, and vasoconstriction. The molecular targets include adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparison with Similar Compounds

Racephedrine is similar to other sympathomimetic amines such as pseudoephedrine and methamphetamine. it is unique in its balanced stimulant and bronchodilator effects. Similar compounds include:

This compound’s uniqueness lies in its balanced pharmacological profile, making it suitable for a variety of therapeutic applications.

Properties

IUPAC Name

2-(methylamino)-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGRBVOPPLSCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858959
Record name 2-(Methylamino)-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53214-57-6, 299-42-3
Record name 2-(Methylamino)-1-phenyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53214-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha-(1-methylaminoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053214576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ephedrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name WLN: QYR&Y1&M1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ephedrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylamino)-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid (136.6 g., 0.44 mole) and l-ephedrine (72.5 g., 0.44 mole) is dissolved in methylene chloride (500 ml.). The methylene chloride is then removed in vacuo to yield the 1-ephedrine salt of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid as an oil, [α]D25 =-20.0 (c=1.0, CHCl3). Addition of ether (1500 ml.) causes crystallization of a white solid which is separated by filtration and dried (102 g.), m.p. 114°-116° C. Recrystallization from ethyl acetate/hexane (1:1) affords 71.1 g. (34%) of the l-ephedrine salt of l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid; m.p. 126°-127° C.
[Compound]
Name
d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid
Quantity
136.6 g
Type
reactant
Reaction Step One
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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